molecular formula C12H15NO7 B1286656 4-Aminophenyl b-D-glucuronide CAS No. 21080-66-0

4-Aminophenyl b-D-glucuronide

Cat. No. B1286656
CAS RN: 21080-66-0
M. Wt: 285.25 g/mol
InChI Key: ZARKEMJKQOXOSQ-GOVZDWNOSA-N
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Description

4-Aminophenyl b-D-glucuronide sodium, also known as ABG-Na, is a pivotal chemical entity within the biomedical field . Its utilization primarily revolves around drug metabolism investigation and serves as a diagnostic instrument in the context of hepatic ailments . It is also a glycosylation reagent used in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides .


Synthesis Analysis

4-Aminophenyl b-D-glucuronide Sodium Salt is a metabolite of p-Aminophenol . It is used as a glycosylation reagent in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides .


Molecular Structure Analysis

The molecular structure of 4-Aminophenyl b-D-glucuronide has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The molecular formula is C12H15NO7 .


Chemical Reactions Analysis

4-Aminophenyl b-D-glucuronide is a glucuronide conjugate that is primarily used as a biomarker for analgesic drug metabolism. It is a metabolite of p-Aminophenol .


Physical And Chemical Properties Analysis

The molecular weight of 4-Aminophenyl b-D-glucuronide is 285.25 . It has a linear formula of C12H15NO7 .

Scientific Research Applications

Synthesis of Complex Carbohydrates

4-Aminophenyl b-D-glucuronide sodium is a glycosylation reagent used in the synthesis of complex carbohydrates . This process involves the addition of a glycosyl group to another molecule, typically proteins, lipids, or other organic molecules .

Production of Polysaccharides

This compound is also used in the production of polysaccharides . Polysaccharides are complex carbohydrates that play critical roles in energy storage and structural functions in organisms .

Creation of Oligosaccharides

4-Aminophenyl b-D-glucuronide sodium is used in the creation of oligosaccharides . Oligosaccharides are short chains of monosaccharides (simple sugars) and have many functions including cell recognition and cell binding events .

Intermediate in Saccharide Synthesis

This compound is used as an intermediate in the synthesis of saccharides by click modification, fluorination, and methylation reactions . These reactions are crucial in the production of various saccharides with different properties .

Drug Metabolism Investigation

4-Aminophenyl b-D-glucuronide sodium, also known as ABG-Na, is primarily used in drug metabolism investigation . It helps researchers understand how drugs are metabolized in the body, which is crucial for drug development and safety .

Diagnostic Tool for Hepatic Ailments

ABG-Na serves as a diagnostic instrument in the context of hepatic ailments . It can help detect and monitor liver diseases, contributing to early diagnosis and treatment .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 4-Aminophenyl b-D-glucuronide .

Future Directions

4-Aminophenyl b-D-glucuronide is an indispensable and pivotal chemical entity within the scope of the biomedical field . Its utilization primarily revolves around drug metabolism investigation and serves as a diagnostic instrument in the context of hepatic ailments . Therefore, it is expected to continue to play a significant role in these areas in the future.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARKEMJKQOXOSQ-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609024
Record name 4-Aminophenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl b-D-glucuronide

CAS RN

21080-66-0
Record name 4-Aminophenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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